N-p-Tolyl 4-boronobenzenesulfonamide is a chemical compound with significant relevance in organic chemistry and medicinal applications. This compound is characterized by its unique structural features, which include a boronic acid moiety, making it useful in various chemical reactions and processes. The compound's chemical formula is , and it has a molecular weight of 291.1 g/mol. Its CAS number is 957062-88-3, which facilitates its identification in chemical databases and literature.
N-p-Tolyl 4-boronobenzenesulfonamide belongs to the class of boronic acids and their derivatives. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis and medicinal chemistry.
The synthesis of N-p-Tolyl 4-boronobenzenesulfonamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection to achieve optimal yields. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
N-p-Tolyl 4-boronobenzenesulfonamide features a boron atom bonded to a phenyl ring and an amine group linked to a sulfonic acid moiety. The molecular structure can be represented as follows:
N-p-Tolyl 4-boronobenzenesulfonamide can participate in several important chemical reactions:
The reactivity of N-p-Tolyl 4-boronobenzenesulfonamide is influenced by the electronic properties of the substituents on the aromatic rings, which can affect both nucleophilicity and electrophilicity during reactions.
The mechanism of action for N-p-Tolyl 4-boronobenzenesulfonamide primarily revolves around its ability to form stable complexes with diols through reversible covalent bonding. This property is exploited in various applications:
Studies indicate that compounds containing boron exhibit low intrinsic toxicity while maintaining effective biological activity, making them suitable candidates for drug development.
Relevant data from literature suggests that N-p-Tolyl 4-boronobenzenesulfonamide retains stability over time when stored properly, although precautions should be taken to avoid moisture .
N-p-Tolyl 4-boronobenzenesulfonamide has several scientific uses:
The versatility of N-p-Tolyl 4-boronobenzenesulfonamide makes it an important compound in both academic research and industrial applications, contributing significantly to advancements in synthetic methodologies and drug discovery efforts .
The rational design of N-p-tolyl 4-boronobenzenesulfonamide (C~13~H~14~BNO~4~S) requires systematic disassembly into viable synthetic building blocks. Retrosynthetic analysis reveals two primary disconnection pathways: The first involves cleavage at the sulfonamide S-N bond, yielding 4-boronobenzenesulfonyl chloride and p-toluidine as immediate precursors. The second strategy disconnects at the C-B bond, suggesting electrophilic borylation of pre-formed N-p-tolylbenzenesulfonamide as a viable approach. Both pathways necessitate careful consideration of boronic acid protection due to its reactivity under various conditions [1] [3].
Key precursors include:
Table 1: Key Precursors for N-p-Tolyl 4-Boronobenzenesulfonamide Synthesis
Precursor | Role | Stability Considerations | Derivatization Flexibility |
---|---|---|---|
4-Pinacolatoborylbenzenesulfonyl chloride | Direct sulfonamide formation | Moisture-sensitive; requires anhydrous handling | Limited to amine nucleophiles |
4-Iodo-N-p-tolylbenzenesulfonamide | Late-stage borylation substrate | Air-stable crystalline solid | High (various borylation methods applicable) |
4-Borono-N-p-tolylbenzenesulfonamide | Final deprotected product | Prone to protodeboronation/trimerization | Requires immediate use |
The selection between these precursor strategies depends on the synthetic objectives—pinacol-protected sulfonyl chloride is preferred for straightforward synthesis, while the iodosulfonamide precursor offers advantages for generating structural analogs through diversified borylation protocols [1] [3].
The integration of boronic acid functionality with the benzenesulfonamide scaffold presents unique challenges in molecular hybridization. Three principal strategies have been developed for constructing this pharmacophoric hybrid:
Sulfonamide Coupling with Pre-borylated Arenes: This direct approach employs 4-boronobenzenesulfonyl derivatives (typically protected as pinacol esters) coupled with p-toluidine under Schotten-Baumann conditions. The reaction proceeds in biphasic systems (dichloromethane/water) with sodium carbonate as base at 0-5°C, achieving 70-85% yields. Key advantages include operational simplicity and avoidance of metal catalysts. Limitations include potential protodeboronation during sulfonyl chloride preparation if unprotected boronic acids are used [1] [5].
Post-functionalization Borylation: This sequential approach first constructs the N-p-tolylbenzenesulfonamide core with a halogen (typically iodine) at the para-position, followed by metal-catalyzed borylation. The Miyaura borylation using bis(pinacolato)diboron (B~2~pin~2~) with Pd(dppf)Cl~2~ catalyst in dimethylformamide at 80°C provides 60-90% yields. This method offers superior regiocontrol and compatibility with complex sulfonamide substrates already bearing sensitive functional groups [1].
Directed ortho-Metalation-Borylation: For meta-substituted analogs, directed metalation strategies employ N,N-diethylsulfonamide as a directing group. Treatment with n-butyllithium at -78°C followed by triisopropylborate quenching and acidic workup yields boronic acids with controlled regiochemistry. Subsequent deprotection and coupling with p-toluidine provides target molecules not accessible through electrophilic borylation methods [6].
Table 2: Hybridization Strategy Comparison for N-p-Tolyl 4-Boronobenzenesulfonamide
Strategy | Reaction Conditions | Yield Range | Functional Group Tolerance | Key Limitations |
---|---|---|---|---|
Pre-borylated sulfonyl chloride route | 0-5°C, Na~2~CO~3~, CH~2~Cl~2~/H~2~O, 2-4h | 70-85% | Moderate (base-sensitive groups incompatible) | Boron protection essential |
Miyaura borylation of iodosulfonamide | Pd(dppf)Cl~2~ (5 mol%), B~2~pin~2~, DMF, 80°C, 12h | 60-90% | High (tolerates esters, nitriles) | Requires anhydrous conditions |
Directed metalation-borylation | n-BuLi (-78°C), B(O^i^Pr)~3~, then HCl workup | 40-65% | Low (limited to specific directing groups) | Restricted to ortho-borylation |
The optimal hybridization strategy balances yield requirements with functional group compatibility—the pre-borylated sulfonyl chloride method provides efficiency for standard derivatives, while the Miyaura borylation offers versatility for structurally complex analogs [1] [3] [6].
While boron-sulfur bonds are not directly formed in N-p-tolyl 4-boronobenzenesulfonamide, catalytic systems are crucial for introducing boron to the sulfonamide-bearing arene. Two primary catalytic approaches dominate:
Palladium-Catalyzed Miyaura Borylation: This represents the most efficient method for constructing the C-B bond in 4-borylated benzenesulfonamides. The catalytic cycle involves oxidative addition of Pd(0) into the C-I bond of 4-iodo-N-p-tolylbenzenesulfonamide, followed by transmetalation with bis(pinacolato)diboron (B~2~pin~2~) and reductive elimination to afford the protected boronate ester. Catalyst screening reveals Pd(dppf)Cl~2~ as optimal (turnover numbers >50) due to its stability and resistance to sulfonamide-coordinated catalyst poisoning. Phosphine ligands with steric bulk (SPhos, XPhos) improve yields for electron-deficient substrates. Critical to success is rigorous oxygen exclusion, as molecular oxygen oxidizes the active Pd(0) species, and anhydrous conditions to prevent boronic ester hydrolysis [1] [3].
Copper-Mediated Chan-Lam Borylation: For substrates incompatible with palladium, copper-mediated methods offer alternative pathways. Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the coupling of sulfonamide-tethered aryl iodides with B~2~pin~2~ in DMSO at 60°C. While slower than Pd systems (typically requiring 24h), copper catalysis provides advantages for substrates containing heterocycles that might coordinate strongly with palladium. Additives such as 1,10-phenanthroline improve catalyst longevity by preventing copper aggregation [7].
Iron-Catalyzed Approaches: Emerging methodologies employ iron catalysts for sustainable borylation. FeCl~3~/dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) systems activated with magnesium turnings facilitate borylation at room temperature in THF. Though currently yielding lower efficiency (typically 40-60%) compared to Pd systems, iron catalysis offers cost advantages and reduced heavy metal contamination. This approach is particularly promising for pharmaceutical applications where palladium residues present purification challenges [7].
Catalyst performance optimization reveals critical solvent effects: Polar aprotic solvents (DMF, DMSO) favor Pd systems, while ethereal solvents (THF, dioxane) improve iron catalyst performance. Catalyst loadings as low as 0.5 mol% Pd are achievable with microwave irradiation (120°C, 30 min), significantly reducing production costs for this pharmacologically important scaffold [1] [7].
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